molecular formula C32H37N2O6S.Na B1171690 Acid Violet  51 CAS No. 1324-52-3

Acid Violet 51

Cat. No.: B1171690
CAS No.: 1324-52-3
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Description

Historical Development and Industrial Significance

Acid Violet 51 (CAS 1324-52-3) belongs to the anthraquinone dye class, a group historically significant in synthetic dye chemistry. Anthraquinone dyes emerged as critical alternatives to early azo dyes due to their superior lightfastness and chemical stability. The synthesis of Acid Violet 51 involves bromination of 1-aminoanthracene-9,10-dione, followed by condensation with aniline, alkoxylation with lauryl chloride, and sulfonation. This multi-step process reflects advancements in organic synthesis techniques developed in the mid-20th century to meet growing industrial demands for vibrant, durable colorants.

Industrially, Acid Violet 51 is prized for its application in textile dyeing, particularly for protein-based fibers like wool and silk, as well as synthetic polyamide fabrics. Its molecular structure—a sulfonated anthraquinone derivative with a dodecyloxy group—ensures water solubility (20°C: 8 g/L) while maintaining affinity for hydrophobic fiber components. The dye’s chromatic properties (λ_max ≈ 592 nm in aqueous solution) produce stable violet shades, making it suitable for high-end apparel and specialty leather goods.

Nomenclature and Identification Parameters

Systematic Nomenclature :

  • IUPAC Name : Sodium 2-{[4-amino-3-(dodecyloxy)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}benzenesulfonate.
  • Alternative Designations :
    • C.I. Acid Violet 51 (Colour Index Constitution Number: 62165).
    • Violet 3RS (historical trade name).

Key Identification Parameters :

Property Value
CAS Registry Number 1324-52-3
Molecular Formula C₃₂H₃₇N₂NaO₆S
Molecular Weight 600.7 g/mol
Spectral Characteristics

  • UV-Vis : λ_max = 592 nm (aqueous solution).
  • FTIR : Peaks at 1650 cm⁻¹ (C=O stretch), 1150 cm⁻¹ (S=O stretch).

Physicochemical Properties :

Property Specification
Solubility Water: 8 g/L (20°C); ethanol, acetone: slight
Stability Decomposes in strong acids (e.g., H₂SO₄) and oxidizers

Regulatory Classifications and Standards

Global Regulatory Status :

Regulation Classification
REACH Not listed as Substance of Very High Concern (SVHC) as of 2025
TSCA Included in the U.S. Toxic Substances Control Act Inventory
EINECS 277-428-1 (European Inventory of Existing Commercial Substances)

Industry Standards :

  • Lightfastness : ISO Rating 5 (moderate resistance to UV degradation).
  • Washfastness : ISO Rating 4–5 (excellent retention in neutral pH detergents).

Environmental regulations classify Acid Violet 51 under generic guidelines for sulfonated aromatic compounds, requiring wastewater treatment to reduce sulfonic acid residues before discharge. While not explicitly restricted under azo dye regulations, its anthraquinone backbone necessitates compliance with biodegradability protocols for industrial effluents.

Properties

CAS No.

1324-52-3

Molecular Formula

C32H37N2O6S.Na

Origin of Product

United States

Preparation Methods

Filtration and Washing

  • Vacuum Filtration : The crude dye is filtered to remove unreacted precursors and byproducts.

  • Hot Water Washing : Eliminates residual sulfuric acid and inorganic salts.

Drying and Particle Size Reduction

  • Spray Drying : Yields a fine powder with uniform particle size (10–50 µm).

  • Ball Milling : Further reduces particle size to enhance solubility and dyeing kinetics.

Characterization Techniques :

TechniquePurposeKey Findings (Analogous Dyes)
FT-IR Spectroscopy Functional group analysisSulfonic acid peaks at 1030–1170 cm⁻¹
UV-Vis Spectroscopy λₘₐₓ determinationλₘₐₓ ≈ 540–560 nm in aqueous solution
HPLC-MS Purity assessmentMolecular ion peak at m/z 764.82

Industrial-Scale Optimization

Industrial production of acid dyes requires balancing reaction efficiency, cost, and environmental impact. For Direct Violet 51, optimal conditions include a catalyst dose of 100 mg, pH 7, and 60-minute reaction time for >99% yield. Acid Violet 51 would likely follow similar protocols:

Catalyst Selection

  • Heterogeneous Catalysts : Bi₂MoO₆/graphene oxide (GO) composites enhance photodegradation efficiency, suggesting potential use in synthesis.

  • Homogeneous Catalysts : Sulfuric acid remains standard for sulfonation due to its cost-effectiveness.

Environmental and Economic Considerations

  • Waste Minimization : Closed-loop systems recover unused reagents, reducing effluent toxicity.

  • Energy Efficiency : Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

Acid Violet 51 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of colorless or differently colored products.

    Reduction: Acid Violet 51 can be reduced using reducing agents like sodium dithionite, resulting in the loss of its color.

    Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite or zinc dust in alkaline conditions.

    Substitution: Halogenating agents or nitrating agents under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include decolorized compounds, substituted aromatic amines, and various oxidation products depending on the specific reaction conditions.

Scientific Research Applications

Photocatalytic Degradation

Overview
Photocatalytic degradation involves using light to activate a photocatalyst that facilitates the breakdown of organic pollutants. Acid Violet 51 has been studied for its effectiveness in this area.

Case Studies

  • Bismuth Molybdate/Graphene Oxide Composite : A study demonstrated that this composite could degrade Acid Violet 51 under solar light exposure, achieving a degradation efficiency of 99% within 80 minutes. The mechanism involved the generation of reactive oxygen species upon light activation, which attacked the dye molecules, leading to their breakdown into less harmful substances .
  • Titanium Dioxide Photocatalysis : Another study showed that combining Acid Violet 51 with titanium dioxide under UV light significantly reduced dye concentration over time, highlighting its potential for wastewater treatment applications.

Biosorption Techniques

Overview
Biosorption utilizes biological materials to remove contaminants from water. Acid Violet 51 has been effectively removed from aqueous solutions using various biosorbents.

Case Studies

  • Sugarcane Bagasse : Research indicated that sugarcane bagasse could effectively adsorb Acid Violet 51 from aqueous solutions, with optimal conditions found at a pH of 2 and a biosorbent dose of 0.05 g. The maximum biosorption capacity was recorded at 39.6 mg/g using HCl-treated biomass . This method presents a cost-effective and eco-friendly approach to dye removal from industrial effluents.
  • Lignocellulosic Waste : Another study utilized low-cost lignocellulosic waste for the removal of Acid Violet 51, demonstrating that such materials can serve as efficient biosorbents in treating dye-contaminated water .

Toxicological Studies

Overview
Understanding the toxicological profile of Acid Violet 51 is crucial for assessing its safety in various applications.

Findings

  • Aquatic Toxicity : Studies have shown that Acid Violet 51 can induce oxidative stress in aquatic organisms at certain concentrations but exhibits minimal adverse effects at lower levels. This highlights the importance of concentration management when using this dye in industrial processes.
  • Human Health Risks : The dye's metabolism can produce carcinogenic aromatic amines, raising concerns regarding its use in consumer products. Its potential to cause skin and eye irritation has been documented, emphasizing the need for safety measures during handling and application .

Mechanism of Action

The mechanism of action of Acid Violet 51 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction is primarily driven by electrostatic forces and hydrogen bonding. The pathways involved include the disruption of cellular processes in microorganisms, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Research Implications

  • Structural Influence on Function : Bromine in Acid Violet 109 enhances lightfastness but complicates biodegradation , whereas sulfonic groups in Acid Violet 51 improve solubility and dye uptake .
  • Environmental Remediation : BGA and laccase-based methods show promise for removing Acid Violet dyes, though efficiency depends on substituent chemistry .

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing Acid Violet 51's structural and physicochemical properties in academic research?

  • Methodological Answer : To characterize Acid Violet 51, researchers typically employ Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and surface interactions . Surface area and porosity analysis via N₂ adsorption-desorption (e.g., BET, DFT, or DR methods) are critical for understanding adsorption behavior. For purity and stability, UV-Vis spectrophotometry at the dye’s λₘₐₓ (e.g., 542 nm for Acid Violet 17) is used to establish calibration curves (R² ≥ 0.9997) . Zero-point charge (pHₚzc) determination via solid addition in pH-adjusted KNO₃ solutions helps predict adsorption efficiency under varying pH conditions .

Q. How should experimental protocols for Acid Violet 51 adsorption studies be designed to ensure reproducibility?

  • Methodological Answer : Batch adsorption experiments require standardized parameters:

  • Control variables : Contact time (e.g., 0–24 hrs), pH (1.0–12.0), adsorbent dosage (0.1–2.0 g/L), initial dye concentration (10–200 mg/L), and temperature (e.g., 30°C) .
  • Instrumentation : Use orbital shakers (125 rpm) for consistent mixing and UV-Vis spectrophotometers for residual dye quantification. Include negative controls (e.g., dye solutions without adsorbent) to confirm adsorption is material-dependent .
  • Data validation : Triplicate experiments with statistical reporting (mean ± SD) and justification for significant figures (≤3 unless instrument precision warrants more) .

Advanced Research Questions

Q. How can discrepancies in adsorption isotherm models for Acid Violet 51 be resolved statistically?

  • Methodological Answer : When comparing Langmuir, Freundlich, or Temkin isotherms, avoid relying solely on R² values. Instead, use Akaike’s Information Criterion (AIC) to evaluate model likelihood, especially for multi-parameter models. For small sample sizes, apply AIC corrections (e.g., AICc) to avoid overfitting . Report both R² and AIC values to justify model selection, ensuring alignment with surface homogeneity/heterogeneity assumptions .

Q. What advanced techniques validate biodegradation pathways of Acid Violet 51 by microbial agents like S. cerevisiae?

  • Methodological Answer : Monitor biodegradation via UV-Vis spectral changes (e.g., absorbance ratio shifts at λₘₐₓ) to distinguish adsorption from metabolic degradation . For S. cerevisiae, time-course analyses (e.g., 0–312 hrs) should track decolorization kinetics and metabolic byproducts. Combine FTIR and mass spectrometry to identify breakdown intermediates. Note that ionic interactions (van der Waals, covalent bonding) with yeast cell wall polysaccharides dominate initial adsorption, while enzymatic degradation drives long-term decolorization .

Q. How should conflicting data on ion strength effects in Acid Violet 51 adsorption be addressed?

  • Methodological Answer : Textile wastewater often contains high salt concentrations, which may reduce dye solubility or compete for adsorption sites. To resolve contradictions:

  • Experimental design : Systematically vary ionic strength (e.g., 0.1–1.0 M NaCl/KNO₃) while controlling pH and temperature .
  • Data interpretation : Use ANOVA to assess statistical significance (p < 0.05) of ion effects. If results contradict literature, evaluate adsorbent-specific factors (e.g., surface functional groups, pore size distribution) using FTIR and BET .

Methodological Best Practices

Q. What statistical rigor is required when reporting adsorption efficiency or degradation rates?

  • Methodological Answer : Always specify the statistical test used (e.g., t-test, ANOVA) and justify sample sizes. Report exact p-values (not just "p < 0.05") and confidence intervals . For kinetic studies, use nonlinear regression for pseudo-first/second-order models rather than linearized forms to avoid fitting artifacts .

Q. How to structure a research paper on Acid Violet 51 for high-impact journals?

  • Methodological Answer :

  • Introduction : Contextualize Acid Violet 51’s environmental impact and prior research gaps. Cite conflicting findings (e.g., adsorption vs. biodegradation efficiency) to highlight novelty .
  • Methods : Detail instrument models (e.g., Spectroquant Pharo 300), calibration protocols, and software for data analysis (e.g., OriginLab for isotherms) .
  • Results/Discussion : Use subheadings to separate adsorption, degradation, and characterization data. Link spectral changes (FTIR/UV-Vis) to mechanistic insights .
  • Supplementary Data : Provide raw adsorption isotherm datasets, ANOVA tables, and instrument calibration logs to ensure reproducibility .

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